3-Bromo-4-butoxybenzonitrile
Beschreibung
This compound belongs to the benzonitrile family, characterized by a nitrile group (-C≡N) attached to a benzene ring. The "3-bromo-4-butoxy" substituents indicate a bromine atom at the third carbon and a butoxy group (-O-C₄H₉) at the fourth carbon of the aromatic ring. Such substitutions influence physical properties (e.g., solubility, melting point) and reactivity, making it relevant in medicinal chemistry and materials science. However, specific data on this compound (e.g., synthesis, applications) are absent in the provided sources; thus, comparisons will focus on structurally related compounds from the evidence.
Eigenschaften
Molekularformel |
C11H12BrNO |
|---|---|
Molekulargewicht |
254.12 g/mol |
IUPAC-Name |
3-bromo-4-butoxybenzonitrile |
InChI |
InChI=1S/C11H12BrNO/c1-2-3-6-14-11-5-4-9(8-13)7-10(11)12/h4-5,7H,2-3,6H2,1H3 |
InChI-Schlüssel |
JSIODFQWDAEXST-UHFFFAOYSA-N |
Kanonische SMILES |
CCCCOC1=C(C=C(C=C1)C#N)Br |
Herkunft des Produkts |
United States |
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions: The synthesis of 3-Bromo-4-butoxybenzonitrile typically involves the bromination of 4-butoxybenzonitrile. One common method is the use of bromine in the presence of a catalyst such as iron or aluminum bromide. The reaction is carried out under controlled conditions to ensure selective bromination at the desired position.
Industrial Production Methods: In an industrial setting, the production of this compound may involve large-scale bromination processes using continuous flow reactors. These reactors allow for precise control over reaction conditions, leading to higher yields and purity of the final product.
Analyse Chemischer Reaktionen
Types of Reactions: 3-Bromo-4-butoxybenzonitrile can undergo various chemical reactions, including:
Substitution Reactions: The bromine atom can be replaced by other nucleophiles such as amines or thiols.
Oxidation Reactions: The butoxy group can be oxidized to form corresponding aldehydes or carboxylic acids.
Reduction Reactions: The nitrile group can be reduced to form primary amines.
Common Reagents and Conditions:
Substitution: Reagents like sodium amide or thiourea in polar solvents.
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Catalysts like palladium on carbon (Pd/C) in the presence of hydrogen gas.
Major Products:
Substitution: Formation of 3-amino-4-butoxybenzonitrile or 3-thio-4-butoxybenzonitrile.
Oxidation: Formation of 3-bromo-4-butoxybenzaldehyde or 3-bromo-4-butoxybenzoic acid.
Reduction: Formation of 3-bromo-4-butoxyaniline.
Wissenschaftliche Forschungsanwendungen
3-Bromo-4-butoxybenzonitrile has several applications in scientific research:
Chemistry: Used as an intermediate in the synthesis of more complex organic molecules.
Biology: Potential use in the development of bioactive compounds.
Medicine: Investigated for its potential pharmacological properties.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 3-Bromo-4-butoxybenzonitrile depends on the specific reactions it undergoes. For instance, in substitution reactions, the bromine atom is displaced by a nucleophile through a nucleophilic aromatic substitution mechanism. In reduction reactions, the nitrile group is hydrogenated to form an amine, involving the transfer of hydrogen atoms facilitated by a catalyst.
Vergleich Mit ähnlichen Verbindungen
Structural and Functional Group Variations
The provided evidence includes benzonitrile derivatives with bromine and diverse substituents at positions 3 and 3. Key analogs and their distinguishing features are summarized below:
Physicochemical Properties
- Halogen Effects : The presence of bromine and iodine (e.g., in ) increases molecular weight and polarizability, enhancing intermolecular interactions like halogen bonding .
- Oxygen vs. Sulfur Substituents: Hydroxy or ethoxy groups () improve hydrogen bonding capacity, affecting solubility in polar solvents.
- Aromatic vs. Aliphatic Chains: Phenoxy groups () contribute to higher lipophilicity compared to aliphatic ethers like ethoxy (), impacting membrane permeability in drug design .
Key Research Findings
- Synthetic Strategies: Multi-step reactions (e.g., nucleophilic substitution, Suzuki coupling) are common for introducing substituents like phenoxy or ethoxy groups .
- Analytical Techniques : NMR and mass spectrometry () confirm structural integrity, while IR spectroscopy identifies functional groups like nitriles (-C≡N) .
- Structure-Activity Relationships (SAR) : Ethoxy and methylsulfanyl groups () optimize pharmacokinetic profiles by balancing solubility and metabolic stability .
Featured Recommendations
| Most viewed | ||
|---|---|---|
| Most popular with customers |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.
